2,4-Dimethyl-3-butylpyrrole
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Overview
Description
2,4-Dimethyl-3-butylpyrrole is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-butylpyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and primary amines under acidic conditions . Another method includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to be effective for the synthesis of N-substituted pyrroles .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-3-butylpyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrroles, pyrrolidines, and pyrrole oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,4-Dimethyl-3-butylpyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-butylpyrrole involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
- 3-tert-Butyl-2,4-dimethylpyrrole
- 3-Butyl-2,4-dimethyl-pyrrole
- 2,4-Dimethyl-3-tert-butylpyrrole
Comparison: 2,4-Dimethyl-3-butylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3-butyl-2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-4-5-6-10-8(2)7-11-9(10)3/h7,11H,4-6H2,1-3H3 |
InChI Key |
HIHDRBDUKQYXIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC=C1C)C |
Origin of Product |
United States |
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